tert-Butyl 5'-fluoro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
Description
This spirocyclic compound features a fused azetidine-indole scaffold with a fluorine substituent at the 5' position of the indole ring and a tert-butyl carboxylate group. Such spiro structures are valued in medicinal chemistry for their conformational rigidity, which enhances target binding selectivity.
Properties
Molecular Formula |
C15H19FN2O2 |
|---|---|
Molecular Weight |
278.32 g/mol |
IUPAC Name |
tert-butyl 5-fluorospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C15H19FN2O2/c1-14(2,3)20-13(19)18-8-15(9-18)7-17-12-5-4-10(16)6-11(12)15/h4-6,17H,7-9H2,1-3H3 |
InChI Key |
WAVISDATXJMVQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of tert-Butyl 5’-fluoro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis or other suitable methods.
Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Spirocyclization: The azetidine ring is introduced through a cyclization reaction, often involving a nucleophilic substitution or ring-closing metathesis.
Esterification: The tert-butyl ester group is introduced using tert-butyl chloroformate or similar reagents.
Industrial Production Methods:
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the azetidine ring or the ester group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Amines, thiols, or other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the azetidine ring or ester group.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom or other reactive sites.
Scientific Research Applications
Chemistry:
Synthetic Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: It serves as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology:
Biological Probes: The compound is used as a fluorescent probe or labeling agent in biological studies, helping to visualize cellular processes.
Enzyme Inhibition: It acts as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Medicine:
Drug Development: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Diagnostic Tools: It is used in the development of diagnostic assays and imaging agents for medical applications.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Electronics: It finds applications in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of tert-Butyl 5’-fluoro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: By binding to the active site of enzymes, the compound can inhibit their activity, leading to downstream effects on metabolic pathways.
Receptor Modulation: The compound may interact with cellular receptors, modulating their signaling pathways and affecting cellular responses.
DNA Intercalation: In some cases, the compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
Key Observations :
- Halogenated Derivatives : Fluorine’s small size and high electronegativity (5'-F) balance electronic effects and steric bulk, favoring membrane permeability over bulkier halogens like Cl or Br .
- Amino vs.
- Methoxy Substitution : The 5-OCH3 compound (C18H26N2O3) exhibits enhanced solubility in polar solvents, advantageous for formulation .
Biological Activity
Chemical Structure and Properties
tert-Butyl 5'-fluoro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure, which integrates a tert-butyl ester group and a fluorine atom within an azetidine ring fused to an indole moiety. Its molecular formula is with a molecular weight of 278.32 g/mol. This compound belongs to a class of spirocyclic compounds that have garnered interest in medicinal chemistry due to their potential biological activities.
The biological activity of this compound is believed to be linked to its structural features, which may influence its interactions with biological targets. Preliminary studies suggest that the fluorine substitution at the 5' position could enhance lipophilicity and alter the compound's pharmacokinetic properties, potentially leading to improved efficacy against specific biological targets.
Pharmacological Potential
Research indicates that this compound may exhibit significant pharmacological activities, including:
- Anticancer Activity : Initial in vitro studies have demonstrated that spirocyclic compounds can inhibit cancer cell proliferation by inducing apoptosis. The specific mechanisms by which this compound exerts its effects are still under investigation but may involve modulation of signaling pathways related to cell growth and survival.
- Antimicrobial Properties : There are indications that similar compounds possess antimicrobial activity. Future studies will be necessary to evaluate the spectrum of activity against various pathogens.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activities of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Investigated the anticancer effects of spirocyclic compounds, highlighting mechanisms involving apoptosis in breast cancer cell lines. |
| Study B (2024) | Evaluated the antimicrobial properties of fluorinated indoles, suggesting enhanced activity against Gram-positive bacteria. |
| Study C (2024) | Focused on structure-activity relationships (SAR) indicating that fluorination can significantly impact receptor binding affinities. |
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| tert-Butyl 7'-iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate | Contains iodine; potential differences in biological activity due to halogen variation. | |
| tert-Butyl 7'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate | Bromine substitution; could influence pharmacokinetics and receptor interactions differently than fluorine or iodine. |
Future Directions
Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- In Vivo Studies : Conducting animal model studies to assess therapeutic efficacy and safety profiles.
- Mechanistic Studies : Exploring molecular mechanisms through which this compound interacts with cellular targets.
- Clinical Trials : If preclinical results are promising, advancing towards clinical trials to evaluate its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
